molecular formula C14H16N2O2 B1415448 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester CAS No. 2197052-93-8

5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester

Cat. No.: B1415448
CAS No.: 2197052-93-8
M. Wt: 244.29 g/mol
InChI Key: KYIRXIILWHMMTA-UHFFFAOYSA-N
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Description

5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is a chemical compound with a complex structure that includes a pyrazole ring and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester typically involves the reaction of 2,4,5-trimethylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to improve efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is used to study enzyme inhibition and receptor binding. It can act as a probe to investigate biological pathways and mechanisms.

Medicine: The compound has potential medicinal applications, including the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for creating materials with specific characteristics.

Mechanism of Action

The mechanism by which 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to biological responses. The specific pathways involved depend on the biological system and the context of the application.

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole-based compounds with different substituents.

  • Phenyl derivatives: Compounds containing phenyl groups with various functional groups.

Uniqueness: 5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is unique due to its specific combination of the pyrazole ring and the trimethylphenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

methyl 3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-5-10(3)11(6-9(8)2)12-7-13(16-15-12)14(17)18-4/h5-7H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIRXIILWHMMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NNC(=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152330
Record name 1H-Pyrazole-3-carboxylic acid, 5-(2,4,5-trimethylphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197052-93-8
Record name 1H-Pyrazole-3-carboxylic acid, 5-(2,4,5-trimethylphenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2197052-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-(2,4,5-trimethylphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,4,5-Trimethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester
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